molecular formula C10H21N3O B14499768 N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide CAS No. 64021-87-0

N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide

Cat. No.: B14499768
CAS No.: 64021-87-0
M. Wt: 199.29 g/mol
InChI Key: ZJHRXTYSGSKQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a white crystalline solid that is soluble in organic solvents such as ether, methanol, and chloroform. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves the condensation of triethylamine and 2,5-dichloropyridine-3-carboxylic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted pyrrolidine compounds.

Scientific Research Applications

N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It binds to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its combination of diethyl and methylamino groups provides it with unique properties compared to other pyrrolidine derivatives.

Properties

CAS No.

64021-87-0

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

N,N-diethyl-3-(methylamino)pyrrolidine-1-carboxamide

InChI

InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-7-6-9(8-13)11-3/h9,11H,4-8H2,1-3H3

InChI Key

ZJHRXTYSGSKQIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCC(C1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.